REACTION_CXSMILES
|
C([N:8]1[CH2:16][CH2:15][CH:11]([C:12](O)=[O:13])[CH2:10][CH2:9]1)(OC(C)(C)C)=O.[C:17](N1C=CN=C1)([N:19]1C=CN=C1)=O.[ClH:29].CN.C(N(CC)CC)C>CN(C)C=O.C(OCC)(=O)C>[ClH:29].[CH3:17][NH:19][C:12]([CH:11]1[CH2:15][CH2:16][NH:8][CH2:9][CH2:10]1)=[O:13] |f:2.3|
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)N1CCC(C(=O)O)CC1
|
Name
|
|
Quantity
|
560 mg
|
Type
|
reactant
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
280 mg
|
Type
|
reactant
|
Smiles
|
Cl.CN
|
Name
|
|
Quantity
|
0.48 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
CNC(=O)C1CCNCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |